2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene
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Overview
Description
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, sulfur, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene typically involves the bromination of 1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents may also be considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, or chemical reductants such as tin(II) chloride or iron powder.
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Reduction: The primary product is 2-amino-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene.
Oxidation: Products include sulfoxides or sulfones, such as 2-bromo-1-[(4-chlorophenyl)sulfinyl]-4-nitrobenzene or 2-bromo-1-[(4-chlorophenyl)sulfonyl]-4-nitrobenzene.
Scientific Research Applications
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used to study the interactions of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-1-phenylethan-1-one
- 4-Bromo-2-chlorophenol
- 2-Bromo-4’-chloropropiophenone
Uniqueness
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is unique due to the combination of bromine, chlorine, sulfur, and nitro groups on a single benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The presence of the nitro group, in particular, can significantly influence its electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)sulfanyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDRMRLWJKFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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